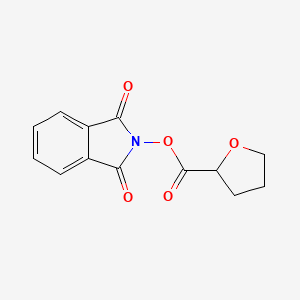
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid as a reactant, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites of target proteins, leading to alterations in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxolane-2-carboxylate moiety differentiates it from other phthalimide derivatives, providing unique properties and applications .
Propriétés
Numéro CAS |
1872262-69-5 |
|---|---|
Formule moléculaire |
C13H11NO5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) oxolane-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2 |
Clé InChI |
HMQLJJPUSZLJTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
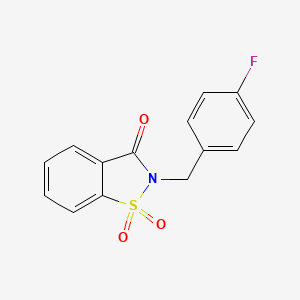

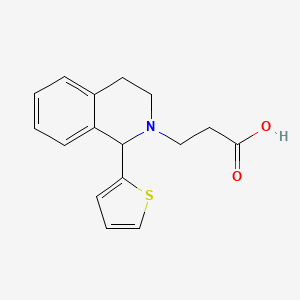

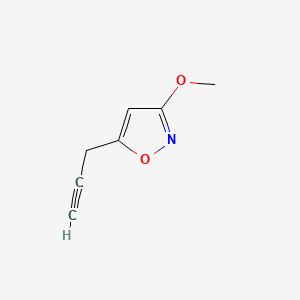
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
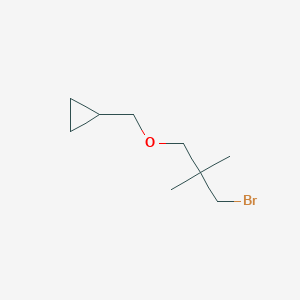
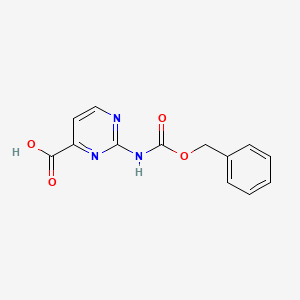

![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
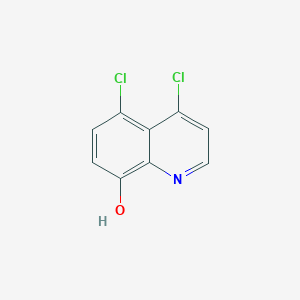
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
